BenchChemオンラインストアへようこそ!

FKGK18

Enzymology Inhibitor Potency Drug Discovery

FKGK18 (CAS 1071001-09-6), formally 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a fluoroketone-based small molecule. It functions as a selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), with a marked preference for the iPLA2β isoform over iPLA2γ.

Molecular Formula C16H15F3O
Molecular Weight 280.28 g/mol
CAS No. 1071001-09-6
Cat. No. B1672750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKGK18
CAS1071001-09-6
Synonyms1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one
FKGK18
Molecular FormulaC16H15F3O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
InChIInChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
InChIKeyVCWWTQMRNJSJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FKGK18 (CAS 1071001-09-6): A Potent and Selective iPLA2β Inhibitor for Preclinical Inflammation and Autoimmunity Research


FKGK18 (CAS 1071001-09-6), formally 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a fluoroketone-based small molecule [1]. It functions as a selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), with a marked preference for the iPLA2β isoform over iPLA2γ [2]. Its primary application in research is to modulate iPLA2β-mediated lipid signaling pathways implicated in beta-cell apoptosis, insulin secretion, and autoimmune inflammation [3].

Why FKGK18 Cannot Be Replaced by Other iPLA2 Inhibitors in Critical In Vivo Studies


Substituting FKGK18 with other iPLA2 inhibitors like bromoenol lactone (BEL) or less selective fluoroketones introduces significant experimental confounders. BEL, a commonly used mechanism-based inhibitor, exhibits irreversible inhibition, poor stability in solution, and promiscuous activity against non-PLA2 enzymes such as serine proteases, which can lead to cytotoxicity and off-target effects in vivo [1]. In contrast, FKGK18 acts as a reversible inhibitor that does not inhibit α-chymotrypsin, a representative serine protease [2]. Additionally, many other fluoroketone iPLA2 inhibitors lack the high degree of selectivity across PLA2 isoforms that FKGK18 provides, making it the more reliable tool for dissecting the specific biological role of iPLA2β in complex systems [3].

Quantitative Evidence of FKGK18's Differentiation from iPLA2 Inhibitor Comparators


Unmatched Potency: FKGK18 is the Most Potent GVIA iPLA2 Inhibitor Reported

FKGK18 was identified as the most potent inhibitor of GVIA iPLA2 ever reported in the primary characterization study, achieving an XI(50) of 0.0002 mole fraction in a mixed micelle assay [1]. Its potency is presented in the context of a structure-activity relationship (SAR) study evaluating a series of fluoroketones, where it outperformed all other analogs. While a direct quantitative comparison to all known inhibitors is not available, the publication unequivocally states it as the most potent inhibitor of its class reported at the time [1].

Enzymology Inhibitor Potency Drug Discovery

Superior Isoform Selectivity: 100-Fold Preference for iPLA2β Over iPLA2γ

FKGK18 exhibits a pronounced selectivity for the iPLA2β isoform over the iPLA2γ isoform, which is a critical advantage for studies aiming to isolate the function of iPLA2β. In cellular assays, FKGK18 inhibited iPLA2β with an IC50 of approximately 50 nM, while its IC50 for iPLA2γ was approximately 3 μM . This represents a 100-fold greater potency for iPLA2β compared to iPLA2γ, as explicitly stated in the characterization study [1]. This is a stark contrast to the widely used inhibitor BEL, where the S and R enantiomers show only a 10-fold selectivity preference for iPLA2β and iPLA2γ, respectively [1].

Isoform Selectivity Cell Biology Diabetes

Defined PLA2 Class Selectivity: 195- and >455-Fold Selectivity Over cPLA2 and sPLA2

FKGK18 demonstrates a clean selectivity profile, minimizing cross-reactivity with other major intracellular phospholipase A2 families. The compound was shown to be 195 times more potent against GVIA iPLA2 than against GIVA cPLA2, and more than 455 times more potent against GVIA iPLA2 than against GV sPLA2 [1]. This level of class selectivity is a defining feature of FKGK18 compared to many other fluoroketone inhibitors, some of which were found to be potent but non-selective in the same study [1].

Selectivity Profile Enzyme Inhibition Phospholipase

Reversible and Protease-Sparing Mechanism: Enables Reliable In Vivo Application vs. Irreversible BEL

A critical differentiator for FKGK18 is its reversible mechanism of inhibition and its lack of effect on serine proteases. In a direct comparison, FKGK18 was an ineffective inhibitor of α-chymotrypsin, whereas S-BEL, at the same concentration (20 μM), demonstrated clear inhibition [1]. This property, combined with its reversibility, contrasts sharply with the irreversible, mechanism-based inhibitor BEL, which is unstable in aqueous solution and known to inhibit various non-PLA2 enzymes, leading to cytotoxicity and making it poorly suited for in vivo studies [REFS-1, REFS-2].

Mechanism of Action In Vivo Tool Compound Pharmacology

Validated In Vivo Efficacy: Reduction in Type 1 Diabetes Incidence in a Preclinical NOD Mouse Model

FKGK18 has been successfully deployed in a long-term in vivo study, demonstrating its utility as a pharmacological tool. Administration of FKGK18 (20 mg/kg, i.p., three times per week) to NOD female mice significantly reduced the incidence of spontaneous autoimmune diabetes [1]. This effect was associated with quantifiable improvements in disease pathology, including reduced insulitis, improved glucose homeostasis, higher circulating insulin levels, and better preservation of pancreatic β-cells [1]. While a direct comparative study against another iPLA2 inhibitor like BEL was not feasible in this long-term model due to BEL's toxicity and instability [2], the successful application of FKGK18 itself is the key differentiator.

In Vivo Efficacy Autoimmunity Diabetes

Optimal Scientific and Preclinical Applications for FKGK18 (CAS 1071001-09-6)


Investigating iPLA2β-Driven Beta-Cell Apoptosis and Type 1 Diabetes Pathogenesis In Vivo

Based on its demonstrated in vivo efficacy and tolerability, FKGK18 is an optimal tool for chronic studies in rodent models of autoimmune diabetes [1]. Unlike the cytotoxic BEL, FKGK18 can be administered over several weeks to reduce diabetes incidence and study its effects on islet infiltration, immune cell modulation, and beta-cell preservation [1]. Its 100-fold selectivity for iPLA2β over iPLA2γ ensures that observed effects can be confidently linked to iPLA2β inhibition [2].

Validating the Role of iPLA2β in CNS Autoimmunity and Neuroinflammation

The potent and selective inhibition of iPLA2β by FKGK18 makes it a valuable tool for exploring the enzyme's role in central nervous system (CNS) disorders, such as multiple sclerosis [1]. Researchers can use FKGK18 in the experimental autoimmune encephalomyelitis (EAE) animal model to investigate the impact of iPLA2β inhibition on disease onset and progression [1]. The compound's selectivity over cPLA2 and sPLA2 allows for the specific dissection of iPLA2β-mediated lipid signaling in neuroinflammatory processes [2].

Dissecting iPLA2β-Specific Functions in Complex Cellular Lipid Signaling Networks

In cell-based assays, the combination of high potency (XI(50) = 0.0002) and well-defined selectivity of FKGK18 is critical for isolating iPLA2β's specific contribution to lipid mediator production [1]. For instance, it can be used to inhibit iPLA2β-dependent arachidonic acid release and subsequent prostaglandin E2 (PGE2) production without affecting pathways mediated by cPLA2 or sPLA2 [2]. This enables a cleaner interpretation of iPLA2β's role in processes like glucose-stimulated insulin secretion or ER stress responses in beta-cells [2].

Establishing a Baseline for In Vitro iPLA2β Enzyme Assays and High-Throughput Screening

As the most potent GVIA iPLA2 inhibitor reported, FKGK18 serves as an ideal reference standard and positive control for developing and validating in vitro iPLA2β enzymatic assays [1]. Its well-characterized IC50 values (50 nM for iPLA2β) and selectivity profile provide a reliable benchmark for assessing the activity of new compounds or for normalizing results in high-throughput screening campaigns aimed at discovering novel iPLA2 modulators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for FKGK18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.